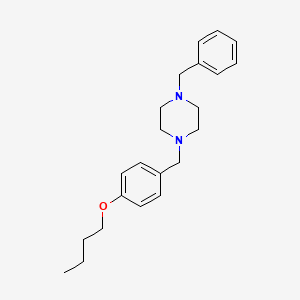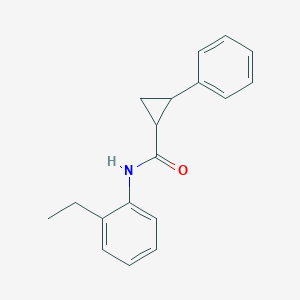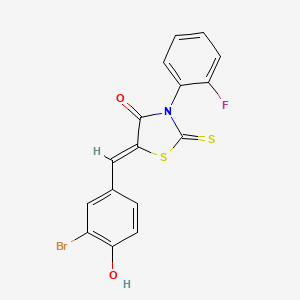![molecular formula C22H17N5O4 B5089638 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone]](/img/structure/B5089638.png)
3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone] is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been found to have a mechanism of action that produces biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone] involves the inhibition of specific enzymes and proteins in cells. This inhibition leads to the disruption of various cellular processes, including cell division and growth, ultimately leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone] has biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, leading to their death. It has also been found to inhibit the growth of certain fungi and to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone] in lab experiments is its potential as a cancer treatment. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further research. However, one limitation is that this compound may have toxic effects on healthy cells, which could limit its use in clinical settings.
Orientations Futures
There are several future directions for research on 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone]. One direction is to investigate its potential use as an antifungal agent, as it has shown promising results in inhibiting the growth of certain fungi. Another direction is to explore its potential as a sensor for detecting metal ions, as it has been found to have sensitivity to specific metals. Additionally, further research could be conducted to determine the optimal dosage and administration of this compound for cancer treatment and to investigate its potential use in combination with other cancer treatments.
Méthodes De Synthèse
The synthesis of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone] involves the reaction of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione with 4-methoxyphenylhydrazine in the presence of a catalyst. The reaction takes place in a solvent at a specific temperature and pressure, and the resulting product is purified through various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone] has shown potential applications in scientific research. This compound has been found to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use as an antifungal agent and as a sensor for detecting metal ions.
Propriétés
IUPAC Name |
4-[(4-methoxyphenyl)diazenyl]-5-(4-nitrophenyl)-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O4/c1-31-19-13-9-16(10-14-19)23-24-21-20(15-7-11-18(12-8-15)27(29)30)25-26(22(21)28)17-5-3-2-4-6-17/h2-14,25H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPUTHHDVPLBPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5089558.png)
![3-nitro-4-(2-oxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5089564.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]acetamide](/img/structure/B5089565.png)
![9-oxo-N-(3-phenylpropyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5089578.png)
![1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl N-[2-(4-methoxyphenyl)ethyl]-N'-phenylimidothiocarbamate](/img/structure/B5089582.png)

![2-methoxy-1-[3-(4-methyl-2-nitrophenoxy)propoxy]-4-(1-propen-1-yl)benzene](/img/structure/B5089590.png)
![3-(4-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5089596.png)


![4-bromo-3-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5089645.png)
![N-{4-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5089650.png)
![2-(2,4-dinitrophenyl)-N-[2-(phenylethynyl)phenyl]acetamide](/img/structure/B5089661.png)
![ethyl 4-[(N-(4-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5089673.png)